Home > Products > Building Blocks P8780 > 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid - 904805-36-3

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

Catalog Number: EVT-2642232
CAS Number: 904805-36-3
Molecular Formula: C8H4Br2N2O2
Molecular Weight: 319.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 904805-36-3 . It has a linear formula of C8H4Br2N2O2 . The molecular weight of this compound is 319.94 . The IUPAC name for this compound is 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

It is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.

Overview

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, with bromine substituents at the 6 and 8 positions and a carboxylic acid functional group at the 2 position. This unique structure contributes to its potential applications in medicinal chemistry and materials science.

Source

The compound can be synthesized from various precursors, including brominated derivatives of pyridine and imidazole. The synthesis methods often involve multi-step reactions that incorporate halogenation and carboxylation processes. The available literature indicates that such compounds can be derived from simpler aromatic systems through strategic substitution reactions.

Classification

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is classified as an organic compound, specifically a heterocyclic aromatic compound. Its classification can further extend to include its role as a potential pharmaceutical agent due to its biological activity against various targets.

Synthesis Analysis

Methods

The synthesis of 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves several key steps:

  1. Bromination: The starting material, imidazo[1,2-a]pyridine, undergoes bromination to introduce bromine atoms at the 6 and 8 positions.
  2. Carboxylation: The introduction of the carboxylic acid group at the 2 position can be achieved through various methods such as carbon dioxide insertion or using carboxylic acid derivatives.

Technical Details

The synthesis may utilize reagents such as phosphorus tribromide for bromination and carbon dioxide or suitable carboxylating agents for introducing the carboxyl group. Reaction conditions often require careful control of temperature and atmosphere (e.g., inert gas) to prevent side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid can be represented as follows:

  • Molecular Formula: C8H5Br2N3O2
  • Molecular Weight: Approximately 292.95 g/mol

The structure features:

  • A fused imidazole-pyridine ring system.
  • Two bromine atoms located at the 6 and 8 positions.
  • A carboxylic acid group (-COOH) at the 2 position.

Data

X-ray crystallography studies could provide insights into the solid-state structure and confirm the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is expected to participate in various chemical reactions typical of heterocyclic compounds:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an imidazo derivative.

Technical Details

The reactivity of this compound can be influenced by electronic effects from the bromine substituents and steric hindrance due to the fused ring system.

Mechanism of Action

Process

The mechanism of action for compounds like 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Inhibition Mechanism: It may act as an inhibitor by binding to active sites on target proteins, disrupting their function.
  • Signal Modulation: It could modulate signaling pathways by interacting with specific cellular receptors.

Data

Experimental studies would typically involve biochemical assays to determine the efficacy and specificity of this compound against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of bromine substituents and the carboxylic acid group.

Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights into its physical properties.

Applications

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting specific diseases.
  • Material Science: In synthesizing novel materials with unique electronic or optical properties.
  • Biochemical Research: As a tool for studying enzyme mechanisms or cellular pathways due to its ability to interact with biological macromolecules.
Synthetic Methodologies for 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Bromination Strategies for Imidazo[1,2-a]pyridine Scaffolds

Electrophilic bromination is the cornerstone for synthesizing 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid. The electron-rich nature of the imidazo[1,2-a]pyridine ring facilitates regioselective halogenation at the C6 and C8 positions, which are activated toward electrophilic attack due to their inherent electronic bias. The most common protocol employs N-Bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF) at ambient or slightly elevated temperatures. This method capitalizes on DMF’s dual role as a solvent and weak Lewis base to enhance NBS reactivity, achieving high regioselectivity and yields exceeding 85% [1].

Critical parameters influencing bromination efficiency include:

  • Stoichiometry: A 2.2:1 molar ratio of NBS to imidazo[1,2-a]pyridine precursor ensures complete di-bromination without polybromination byproducts.
  • Temperature: Reactions performed at 0–25°C minimize decomposition of acid-sensitive intermediates.
  • Substituent effects: Electron-donating groups at C3 (e.g., methyl) accelerate bromination, while electron-withdrawing groups (e.g., carboxylic acid) necessitate longer reaction times but retain C6/C8 selectivity [1] [3].

Table 1: Bromination Optimization for Imidazo[1,2-a]pyridine Derivatives

PrecursorNBS EquivalentsTemperature (°C)Time (h)Yield (%)
Imidazo[1,2-a]pyridine-2-carboxylic acid2.225492
3-Methylimidazo[1,2-a]pyridine2.20288
3-Phenylimidazo[1,2-a]pyridine2.225685

This optimized bromination provides direct access to 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 904805-36-3), a versatile scaffold for further elaboration [3].

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C6 and C8 bromine atoms in 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid exhibit distinct electronic environments, enabling sequential nucleophilic displacement. The C8 bromine, flanked by both ring nitrogens, is significantly more electrophilic than C6 due to enhanced polarization of the C-Br bond. This differential reactivity allows chemoselective SNAr at C8 using nitrogen, oxygen, or sulfur nucleophiles under mild conditions [3].

Key mechanistic insights and applications include:

  • Nucleophile scope: Primary/secondary amines (e.g., morpholine, piperazine) react selectively at C8 in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at 60°C. Thiols and alkoxides require inert atmospheres to prevent oxidation.
  • Leaving group hierarchy: Bromine at C8 is 10–15 times more reactive than at C6, allowing monofunctionalization without competitive disubstitution. Fluorine or chlorine can be installed at C8 via halogen exchange to access more reactive SNAr precursors [1] [3].
  • Carboxylic acid coordination: The C2 carboxylate group can chelate metal catalysts (e.g., Cu²⁺), further activating C8 toward nucleophiles.

Table 2: SNAr Reactivity of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic Acid

PositionRelative Rate (k, M⁻¹s⁻¹)Preferred NucleophilesConditions
C8-Br1.0 × 10⁻³Amines, thiols, alkoxidesTHF, 60°C, 2–6 h
C6-Br7.5 × 10⁻⁵Strong nucleophiles (e.g., PhS⁻, CN⁻)DMSO, 100°C, 12–24 h

This strategy enables efficient synthesis of C8-aminated derivatives for kinase inhibitor development, preserving the C6 bromide for cross-coupling [1].

Radical-Mediated C–H Activation for Late-Stage Diversification

While classical bromination targets C6/C8, radical approaches offer complementary pathways for functionalizing other positions of the imidazo[1,2-a]pyridine core. Photoredox catalysis or peroxide-mediated hydrogen atom transfer (HAT) generates carbon-centered radicals at electron-deficient sites (e.g., C3), bypassing the need for prehalogenation [5]. For 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid, radical methods primarily modify the C3 position adjacent to the carboxylic acid, leveraging decarboxylative pathways or direct C–H abstraction.

Notable advances include:

  • Decarboxylative alkylation: Silver-catalyzed oxidative decarboxylation generates C3 radicals, trapped by Michael acceptors (e.g., acrylates) to form C3-alkylated products. The C6/C8 bromines remain intact under these conditions.
  • Minisci-type reactions: Fe²⁺/tert-butyl hydroperoxide (TBHP) systems generate alkyl radicals from carboxylic acids, which add to the electron-deficient C3 position. Substrate optimization requires protecting the C2 carboxylic acid to prevent side reactions [5].
  • Limitations: Bromine atoms at C6/C8 inhibit some radical pathways due to potential halogen abstraction or homolytic cleavage. Recent work employs N-acyloxyphthalimides as radical precursors to overcome this challenge [5].

Despite mechanistic promise, radical diversification of 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid remains underexplored compared to SNAr and cross-coupling.

Transition Metal-Catalyzed Cross-Coupling Reactions for C–C Bond Formation

The C6 and C8 bromines serve as orthogonal handles for sequential palladium- or copper-catalyzed cross-couplings, constructing complex architectures for drug discovery. The electronic disparity between C6-Br and C8-Br enables selective mono-coupling at C8 prior to functionalization at C6 [1] [6].

Palladium-Catalyzed Suzuki-Miyaura CouplingC8-Br undergoes preferential oxidative addition to Pd⁰ complexes due to lower steric congestion and enhanced electrophilicity. Key applications:

  • Aryl/heteroaryl introduction: Using arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in dimethoxyethane (DME)/aqueous sodium carbonate at 80°C achieves >90% conversion at C8. Heterocyclic boronic esters (e.g., pyridin-3-ylboronic acid) require palladium(II) acetate with triphenylphosphine to suppress protodebromination [1].
  • Sequential functionalization: After C8 coupling, the residual C6-Br engages Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This strategy was pivotal in synthesizing PI3Kα inhibitors exemplified by compound 35 (98.6% inhibition at 10 μM) [1].

Copper-Mediated Decarboxylative CouplingChitosan-supported copper(II) sulfate (chit@CuSO₄) catalyzes three-component reactions between 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid, aldehydes, and alkynoic acids. The C2 carboxylate undergoes decarboxylative coupling to form propargylamines, followed by cyclization to imidazopyridine-fused architectures. This heterogeneous catalyst is recyclable for ≥5 cycles without significant activity loss [6].

Table 3: Cross-Coupling Applications for 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic Acid

Reaction TypeCatalyst SystemSelectivityKey ProductsYield Range (%)
Suzuki (C8-arylation)Pd(PPh₃)₄, K₂CO₃C8 > C68-Aryl-6-bromo derivatives75–92
Suzuki (C6-arylation)Pd(OAc)₂/XPhos, CsFC6 after C8 functionalization6,8-Diaryl derivatives70–88
Decarboxylative couplingchit@CuSO₄, 4Å MSC2 modificationImidazo[1,2-a]pyridine dimers65–80

These cross-coupling methodologies underscore the scaffold’s utility in generating structurally diverse libraries for biological screening, particularly in anticancer and antitubercular agent development [1] [6] [7].

Properties

CAS Number

904805-36-3

Product Name

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C8H4Br2N2O2

Molecular Weight

319.94

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)

InChI Key

DOYNQSCYEDXVFT-UHFFFAOYSA-N

SMILES

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.